N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions of the heterocyclic core. The N4 position is occupied by a 3-methoxyphenyl group, which introduces an electron-donating methoxy substituent, while the N6 position features a 2-methylpropyl (isobutyl) chain, contributing hydrophobicity. The 1-phenyl group at the pyrazole ring further modulates steric and electronic properties.
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCZPORTTSEUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-1H-pyrazole and a suitable aldehyde or ketone can form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-methoxyphenyl, 2-methylpropyl, and phenyl groups. These reactions often require the use of reagents such as alkyl halides, aryl halides, and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Scaling Up Reactions: Ensuring that the reactions can be efficiently scaled up without compromising yield or purity.
Process Safety: Implementing safety measures to handle large quantities of reagents and intermediates.
Cost Efficiency: Optimizing the use of reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Alkyl halides, aryl halides, and appropriate catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related analogs:
¹Inferred formula based on structural analogy.
²Calculated using average atomic masses.
³Estimated from molecular formula.
Structural and Electronic Effects
- N4 Substituents: The target compound’s 3-methoxyphenyl group provides moderate electron-donating effects, enhancing solubility compared to purely hydrophobic groups like 3,4-dimethylphenyl () or 3-chloro-4-methylphenyl (). Phenyl () and isopropyl () substituents lack polar functional groups, likely reducing solubility .
- However, excessive bulk may hinder target binding . 3-Chloro-4-methoxyphenyl () introduces both halogenated and polar groups, balancing lipophilicity and electronic effects .
Physicochemical Properties
- Solubility : ’s compound exhibits low solubility (0.5 µg/mL), attributed to the chloro and methyl groups. The target’s methoxy group may enhance solubility relative to but remains inferior to compounds with shorter alkyl chains (e.g., ) .
- Molecular Weight : The target compound (~403.5 Da) exceeds the ideal range for oral bioavailability (typically <500 Da), a challenge shared with (402.5 Da). Smaller analogs like (316.79 Da) may have better pharmacokinetics .
Biological Activity
N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N6O
- Molecular Weight : 352.44 g/mol
This structure features a pyrazolo[3,4-d]pyrimidine backbone that is often associated with various pharmacological activities.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of critical kinases involved in cancer progression and other diseases. For instance:
- CK1 Inhibition : The compound may inhibit casein kinase 1 (CK1), which has been implicated in the pathogenesis of cancer and central nervous system disorders. Inhibitors of CK1 have gained attention for their potential therapeutic applications in oncology and neurodegenerative diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : Compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
Kinase Inhibition
The compound may also exhibit inhibitory effects on epidermal growth factor receptor (EGFR) pathways:
- EGFR Inhibition : Compounds with similar structures have been designed as EGFR inhibitors, showing potent activity against both wild-type and mutant forms of EGFR. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
Study on CK1 Inhibitors
A study focused on the development of CK1 inhibitors identified several promising compounds derived from pyrazolo[3,4-d]pyrimidines. These compounds were optimized through virtual screening and demonstrated potent inhibitory activity with IC50 values as low as 78 nM against CK1 .
Apoptotic Induction
Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This mechanism suggests that these compounds not only inhibit cell proliferation but also promote programmed cell death, a crucial aspect of cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
